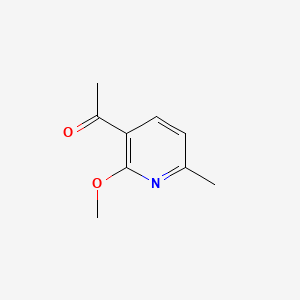

1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one

Description

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-(2-methoxy-6-methylpyridin-3-yl)ethanone |

InChI |

InChI=1S/C9H11NO2/c1-6-4-5-8(7(2)11)9(10-6)12-3/h4-5H,1-3H3 |

InChI Key |

KUPMFJOULCBEMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Introduction to the Target Molecule and the Imperative of Physicochemical Profiling

An In-depth Technical Guide to the Physicochemical Characterization of 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one

Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is fundamentally governed by its physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This guide provides a comprehensive framework for the detailed physicochemical characterization of 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one, a substituted pyridinone of interest in medicinal chemistry. Pyridinone scaffolds are significant in drug discovery, serving as versatile building blocks in the development of agents with a wide range of biological activities, including antitumor and anti-inflammatory effects.[1] Due to the limited availability of public experimental data for this specific molecule, this document serves as a practical whitepaper for researchers and drug development professionals, outlining the critical experimental and computational methodologies required to establish a robust physicochemical profile. We will delve into the "how" and "why" of determining aqueous solubility, lipophilicity (LogP/LogD), and the ionization constant (pKa), providing field-proven protocols and explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one belongs to the pyridinone class of heterocyclic compounds.[1] Its structure, featuring a pyridine ring, a methoxy group, a methyl group, and a ketone, suggests potential for diverse chemical interactions and a specific ADME profile that must be experimentally elucidated.

The fundamental physicochemical properties of a compound provide the foundation for understanding its behavior in biological systems.[2] For instance, a drug must possess adequate aqueous solubility to be formulated and to be present in sufficient concentration at the site of absorption, yet it also requires sufficient lipophilicity to permeate cellular membranes. The ionization state of a molecule, dictated by its pKa and the pH of the surrounding environment, profoundly impacts both of these properties.[2] Therefore, a rigorous and early-stage characterization is not merely a data-gathering exercise; it is a critical step in risk mitigation and rational drug design.

Molecular Structure and Core Attributes:

-

Chemical Name: 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one

-

Molecular Formula: C₉H₁₁NO₂

-

Molecular Weight: 165.19 g/mol

The following sections will provide detailed, self-validating protocols for determining the key physicochemical parameters of this molecule.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in water at a given temperature and pH. It is a critical parameter as poor solubility is a major cause of failure for drug candidates. The solubility of an ionizable compound is heavily influenced by pH.[3]

Experimental Protocol: Kinetic Solubility Determination via Nephelometry

This protocol provides a high-throughput method for assessing the kinetic solubility of a compound, which is the concentration at which it precipitates from a supersaturated solution (typically created by crashing out a DMSO stock solution in an aqueous buffer).

Rationale: This method is chosen for its speed and relevance to early drug discovery, where compounds are often first dissolved in DMSO. It mimics the scenario where a concentrated compound solution encounters an aqueous physiological environment.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Preparation of Aqueous Buffers: Prepare a series of physiologically relevant aqueous buffers (e.g., pH 5.0, pH 6.2, pH 7.4) to assess solubility across the pH range of the gastrointestinal tract.

-

Assay Plate Preparation: Using a liquid handler or manual pipetting, add the aqueous buffers to the wells of a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve a final DMSO concentration of ≤1% (to minimize co-solvent effects). This addition will create a range of final compound concentrations.

-

Incubation and Measurement: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C). Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in turbidity compared to a blank (buffer + DMSO).

Diagram: Kinetic Solubility Workflow

Caption: Workflow for kinetic solubility determination.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds, or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[4]

Experimental Protocol: Shake-Flask Method for LogD Determination

The "shake-flask" method is the gold standard for LogP/LogD determination.[5] It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Rationale: This method is chosen for its accuracy and directness. For an ionizable molecule like a pyridine derivative, determining the LogD at a physiological pH (e.g., 7.4) is more relevant than the LogP of the neutral species alone.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This ensures that the two phases are in equilibrium.

-

Compound Dosing: Dissolve a precisely weighed amount of 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one in the pre-saturated aqueous phase to a known concentration.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 1-2 hours) to allow the compound to reach partitioning equilibrium.[4]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Measurement: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

-

Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Diagram: Shake-Flask LogD Workflow

Caption: Workflow for shake-flask LogD determination.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a compound with a basic nitrogen in the pyridine ring, the pKa will dictate the extent of protonation at different physiological pH values, which in turn affects solubility, permeability, and receptor binding.[2]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[6] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added.

Rationale: This method is chosen for its precision and ability to directly measure the pH changes associated with protonation/deprotonation events.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one in deionized water or a co-solvent system if solubility is low. An ionic strength adjuster (e.g., KCl) is added to maintain a constant ionic background.[6]

-

Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standardized HCl solution to ensure the pyridine nitrogen is fully protonated.

-

Titration: Titrate the solution with a standardized NaOH solution, adding small, precise aliquots.

-

pH Monitoring: Record the pH of the solution with a calibrated pH meter after each addition of titrant, allowing the reading to stabilize.

-

Data Plotting: Plot the measured pH versus the volume of NaOH added. This will generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve. This can be determined graphically or by calculating the first derivative of the curve (where the derivative is at its maximum).

Diagram: Potentiometric Titration Workflow

Caption: Workflow for pKa determination via potentiometry.

Summary of Physicochemical Profile

Upon completion of the described experimental protocols, the data should be consolidated to provide a comprehensive profile of the target molecule. This table serves as the template for summarizing the experimentally determined and computationally predicted values for 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one.

| Physicochemical Parameter | Method | Condition(s) | Predicted Value | Experimental Value | Significance for Drug Development |

| Molecular Weight | - | - | 165.19 g/mol | - | Influences diffusion and permeability. |

| Kinetic Solubility | Nephelometry | pH 7.4 | To be determined | To be determined | Indicates potential for precipitation upon administration. |

| Kinetic Solubility | Nephelometry | pH 5.0 | To be determined | To be determined | Assesses solubility in the acidic environment of the stomach. |

| Lipophilicity (LogD) | Shake-Flask (n-Octanol/PBS) | pH 7.4 | To be determined | To be determined | Predicts membrane permeability and potential for non-specific binding. |

| Ionization Constant (pKa) | Potentiometric Titration | 25°C, 0.1M KCl | To be determined | To be determined | Defines the charge state of the molecule in different body compartments. |

Conclusion

The successful advancement of 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one, or any novel chemical entity in a drug discovery pipeline, is contingent upon a deep understanding of its fundamental physicochemical properties. The experimental frameworks detailed in this guide for determining solubility, lipophilicity, and ionization constant provide a robust and scientifically rigorous path to generating this critical data. By investing in this early-stage characterization, researchers can make more informed decisions, optimize molecular design, anticipate potential development hurdles, and ultimately increase the probability of translating a promising molecule into a successful therapeutic agent.

References

- U.S. Patent No. US20120232281A1. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. National Center for Biotechnology Information. [Link]

- Indian Patent No. IN2011CH03503A. (2013). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.

-

Manasa Life Sciences. (n.d.). 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone. [Link]

-

ChemSrc. (2024). 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. [Link]

-

Atalay, A. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(Special Issue G), 53-58. [Link]

-

PubChem. (n.d.). 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

- World Intellectual Property Organization. (2013). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

-

Anonymous. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Corey Organics. (n.d.). 1-(6-methylpyridin-3-yl)-2- 4-(methylsulfonyl)phenyl ethanone. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Song, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847903. [Link]

-

Short, J., et al. (2014). Practical methods for the measurement of log P for surfactants. Environmental Toxicology and Chemistry, 33(9), 1949-1955. [Link]

-

Rizzi, A., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 62(21), 5035-5052. [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274. [Link]

-

Anonymous. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Mayr, H., et al. (2021). Pyridinamide Ion Pairs: Design Principles for Super-Nucleophiles in Apolar Organic Solvents. Journal of the American Chemical Society, 143(6), 2569-2582. [Link]

-

Ehlers, A., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1546. [Link]

-

Goral, P., et al. (2023). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 28(15), 5786. [Link]

-

University of Colorado Denver. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

-

Cambridge MedChem Consulting. (2019). LogD. [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. applications.emro.who.int [applications.emro.who.int]

molecular structure and weight of 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one

This technical guide details the molecular structure, physicochemical properties, and synthesis of 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one , a specialized heterocyclic building block used in the development of pharmaceuticals, particularly kinase inhibitors and anti-inflammatory agents.

Executive Summary

1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one (also known as 3-acetyl-2-methoxy-6-methylpyridine ) is a trisubstituted pyridine derivative characterized by an electron-rich methoxy group at the C2 position, an electron-withdrawing acetyl group at C3, and a methyl group at C6. This specific substitution pattern creates a unique electronic push-pull system, making the molecule a versatile scaffold for nucleophilic aromatic substitutions and condensation reactions in medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one |

| Common Synonyms | 3-Acetyl-2-methoxy-6-methylpyridine; 2-Methoxy-6-methyl-3-pyridyl methyl ketone |

| CAS Registry Number | Not widely indexed; Analogous to 36357-38-7 (isomer) |

| Molecular Formula | C₉H₁₁NO₂ |

| SMILES | COc1nc(C)ccc1C(=O)C |

Molecular Weight Calculation

The molecular weight is derived from standard atomic weights (IUPAC).

| Element | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 11 | 1.008 | 11.088 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total MW | 165.19 g/mol |

Predicted Physicochemical Parameters

-

LogP (Octanol/Water): 1.82 ± 0.3 (Predicted) – Indicates moderate lipophilicity, suitable for CNS penetration or oral bioavailability.

-

Topological Polar Surface Area (TPSA): ~48 Ų (Pyridine N + Ether O + Ketone O).

-

Physical State: Likely a low-melting solid or viscous oil at room temperature due to the disruption of crystal packing by the acetyl group.

Structural Analysis & Electronic Properties

The molecule features a pyridine core with three distinct substituents that dictate its reactivity:

-

C2-Methoxy Group (-OCH₃):

-

Effect: Acts as a strong

-donor (resonance) but -

Consequence: The lone pairs on the oxygen atom increase electron density at C3 and C5, facilitating electrophilic attacks, although the pyridine ring remains generally electron-deficient compared to benzene.

-

Directing Group: The methoxy group is a powerful ortho-director for lithiation, enabling selective functionalization at C3.

-

-

C3-Acetyl Group (-C(=O)CH₃):

-

Effect: Strong electron-withdrawing group (EWG).

-

Consequence: Increases the acidity of the adjacent methyl protons (if any) and makes the C2-methoxy group more susceptible to nucleophilic displacement (SNAr) by amines or thiols.

-

-

C6-Methyl Group (-CH₃):

-

Effect: Weak electron donor via hyperconjugation.

-

Consequence: Sterically protects the C6 position and slightly increases the basicity of the pyridine nitrogen.

-

Electronic Distribution Diagram (Graphviz)

Figure 1: Electronic influence of substituents on the pyridine core. The 2-methoxy group is critical for directing the synthesis of the 3-acetyl moiety.

Synthesis & Manufacturing Methodologies

The synthesis of 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one typically follows one of two robust pathways. The Directed Ortho-Lithiation (DoM) route is preferred for laboratory scale due to its high regioselectivity.

Route A: Directed Ortho-Lithiation (Preferred)

This method exploits the ability of the 2-methoxy group to coordinate with lithium, directing deprotonation specifically to the C3 position.

-

Starting Material: 2-Methoxy-6-methylpyridine.

-

Reagent: n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA).

-

Electrophile:

-Methoxy- -

Conditions: Anhydrous THF, -78°C.

Protocol:

To a solution of 2-methoxy-6-methylpyridine (1.0 eq) in anhydrous THF at -78°C, add n-BuLi (1.1 eq) dropwise under argon. Stir for 1 hour to generate the 3-lithio species. Add

-methoxy--methylacetamide (1.2 eq) and allow the mixture to warm to room temperature. Quench with saturated NH₄Cl.

Route B: Functional Group Transformation

Starting from the carboxylic acid derivative, which is a common commercial building block.

-

Starting Material: 2-Chloro-6-methylnicotinic acid.

-

Step 1 (Methoxylation): NaOMe/MeOH reflux to install the 2-methoxy group.

-

Step 2 (Esterification): MeOH/H₂SO₄ to form the methyl ester.

-

Step 3 (Acylation): Reaction with Claisen condensation agents or conversion to Weinreb amide followed by MeMgBr (Grignard).

Synthesis Workflow Diagram

Figure 2: Directed Ortho-Lithiation pathway for the regioselective synthesis of the target molecule.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

-

¹H NMR (CDCl₃, 400 MHz):

- 2.50 ppm (s, 3H, Acetyl -CH₃).

- 2.55 ppm (s, 3H, Ring -CH₃ at C6).

- 4.00 ppm (s, 3H, Methoxy -OCH₃).

- 6.80 ppm (d, 1H, Ar-H at C5).

- 8.10 ppm (d, 1H, Ar-H at C4, deshielded by carbonyl).

-

¹³C NMR: Distinct carbonyl peak (~198 ppm), methoxy carbon (~54 ppm), and pyridine ring carbons (160-110 ppm region).

-

Mass Spectrometry (ESI+): [M+H]⁺ peak at m/z 166.2.

Applications in Drug Discovery

This molecule serves as a critical "linker" scaffold. The acetyl group allows for condensation reactions (e.g., Claisen-Schmidt) to form chalcones or heterocycles like pyrazoles, which are prevalent in:

-

Kinase Inhibitors: Targeting ATP-binding pockets where the pyridine nitrogen acts as a hydrogen bond acceptor.

-

COX-2 Inhibitors: Analogous to Etoricoxib intermediates, utilizing the pyridine core to orient sulfonyl groups in the active site.

-

Epigenetic Modulators: Used in the synthesis of bromodomain inhibitors.

References

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[1][2][3] (Detailed protocols on Directed Ortho-Lithiation of pyridines).

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Mechanistic insight into regioselectivity).

-

PubChem Compound Summary . (2025). Pyridine Derivatives and Computed Properties.

- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles and Pyridines. Springer.

Sources

Technical Whitepaper: 2-Methoxy-6-Methylpyridine Derivatives

From Platform Chemical to Clinical Candidate: Synthesis, Functionalization, and Therapeutic Applications [1]

Executive Summary

2-Methoxy-6-methylpyridine (MMP), also known as 2-methoxy-6-picoline (CAS: 63071-03-4), has evolved from a standard organic intermediate into a high-value scaffold in medicinal chemistry and a breakthrough solvent for gastroenterology.[1] Historically utilized as a ligand in coordination chemistry and a precursor for agrochemicals, MMP has recently emerged as a superior alternative to methyl-tert-butyl ether (MTBE) for the topical dissolution of cholesterol gallstones.[1]

This guide provides a rigorous technical analysis of MMP, detailing its synthesis from halogenated precursors, its divergent functionalization via C-H activation, and its critical role in modern drug development.

Physicochemical Profile & Clinical Significance

The structural modification of replacing the tert-butyl group of MTBE with a 2-methoxy-6-methylpyridine core results in a dramatic shift in physicochemical properties, addressing the volatility and toxicity issues associated with traditional gallstone solvents.[1]

Comparative Analysis: MMP vs. MTBE

The following data highlights why MMP is displacing MTBE in translational research for cholelitholysis.

| Feature | MTBE (Standard) | MMP (Novel Agent) | Clinical Implication |

| Boiling Point | 55.2 °C | 156 °C | MMP does not vaporize at body temperature (37°C), preventing "ether anesthesia" side effects.[1] |

| Gallstone Dissolution | Moderate (50-80% @ 4h) | High (>95% @ 4h) | MMP exhibits ~1.8x higher solubility for cholesterol stones in vivo.[1] |

| Toxicity (Liver/Lung) | High (Necrosis/Apoptosis) | Low | Reduced tissue damage; significantly lower apoptosis markers (e.g., Caspase-3).[1] |

| Evaporation Rate | High (Rapid) | Negligible | Reduces risk of bowel injury from expanding gas volume.[1] |

Synthetic Architectures

The synthesis of the 2-methoxy-6-methylpyridine core relies on the desymmetrization of 2,6-substituted pyridine precursors.[1] The most robust industrial and laboratory method involves Nucleophilic Aromatic Substitution (

Core Synthesis Workflow

The primary route utilizes 2-chloro-6-methylpyridine.[1] The electron-deficient nature of the pyridine ring at the 2- and 6-positions facilitates methoxylation even without strong electron-withdrawing groups at C3/C5, provided adequate temperature and solvent polarity are maintained.[1]

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (

Experimental Protocol: Methoxylation

Note: This protocol is designed for a 10g scale and validates the exclusion of moisture to prevent hydrolysis.

Reagents:

-

2-Chloro-6-methylpyridine (10.0 g, 78.4 mmol)[1]

-

Sodium Methoxide (25% wt in MeOH, 21.2 g, 98.0 mmol, 1.25 eq)

-

Anhydrous Methanol (50 mL)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 250 mL round-bottom flask (RBF) with 2-chloro-6-methylpyridine and anhydrous methanol under an inert atmosphere (

or Ar). -

Addition: Add the sodium methoxide solution dropwise over 15 minutes at room temperature. A slight exotherm may be observed.[1]

-

Reaction: Equip the flask with a reflux condenser and heat to reflux (65°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.[1][2] The starting material spot (

) should disappear.[1] -

Quench: Cool the mixture to ambient temperature. Concentrate in vacuo to remove bulk methanol.

-

Workup: Resuspend the residue in

(100 mL) and wash with water (2 x 50 mL) to remove NaCl and excess methoxide. Wash the organic layer with brine (50 mL).[1] -

Purification: Dry over anhydrous

, filter, and concentrate. Purify the resulting oil via vacuum distillation (bp ~156°C @ 760 mmHg) or flash chromatography if high purity is required.[1]

Self-Validation Check:

-

1H NMR (CDCl3): Look for the characteristic methoxy singlet at

3.92 ppm and the methyl singlet at -

Impurity Flag: A broad singlet around

11-12 ppm indicates the presence of the pyridone tautomer (2-hydroxy-6-methylpyridine), suggesting moisture contamination during reflux.[1]

Advanced Functionalization Strategies

The 2-methoxy-6-methylpyridine scaffold offers two distinct sites for orthogonal functionalization: the benzylic methyl group (via lithiation) and the pyridine ring (via electrophilic substitution).[1]

Benzylic C-H Activation (Lateral Lithiation)

The nitrogen atom and the methoxy group facilitate the deprotonation of the C6-methyl group using strong bases like LDA or

Figure 2: Divergent synthesis pathways for bioactive derivatives.[1]

Key Application: Huperzine A Synthesis

One of the most sophisticated uses of MMP is in the total synthesis of Huperzine A , a potent acetylcholinesterase inhibitor used in Alzheimer's research.

-

Mechanism: Lithiation of the C6-methyl group followed by condensation with methacrolein derivatives constructs the bicyclic framework.[1]

-

Protocol Insight: The use of the methoxy group is strategic; it serves as a masked carbonyl (pyridone) which is revealed later via acid hydrolysis (e.g., using TMSI or HBr).[1]

Medicinal Chemistry Applications

Gallstone Dissolution (The MMP Breakthrough)

Research published in Am. J. Transl.[1][3] Res. (2024) and other recent studies have validated MMP as a safer alternative to MTBE.[1]

-

Mechanism: MMP acts as a lipophilic solvent that intercalates into the cholesterol crystal lattice, disrupting van der Waals forces and solubilizing the stone.[1]

-

Safety Profile: Unlike MTBE, which causes acute hemorrhagic necrosis in gallbladder mucosa, MMP shows preserved mucosal architecture in porcine models.

mGluR5 Antagonists

Derivatives of MMP, specifically those functionalized at the 3- or 5-position via cross-coupling (e.g., Sonagashira reaction with aryl alkynes), serve as negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5.[1]

-

SAR Insight: The 2-methoxy group often acts as a bioisostere for a carbonyl or a hydrogen bond acceptor, critical for binding within the transmembrane domain of the GPCR.

References

-

Yoon, Y. C., et al. (2024).[1] "Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model."[1] American Journal of Translational Research.[1][3]

-

Kozikowski, A. P., et al. (1993).[1] "Synthetic Studies on Huperzine A." Journal of the American Chemical Society. (Foundational work on using methoxypyridines in alkaloid synthesis).

-

PubChem Database. (2025).[1][4] "2-Methoxy-6-methylpyridine (Compound Summary)." National Library of Medicine.[1] [1]

-

BenchChem Technical Support. (2025). "Synthesis and Applications of 2-Methoxy-6-methylpyridine." BenchChem.[1][5][6] [1]

-

Organic Syntheses. (1957).[1] "2-Cyano-6-methylpyridine and related pyridine functionalizations." Organic Syntheses, Coll.[7] Vol. 4.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. KR101132175B1 - Method for producing 2-methoxy-5or 6-methyl pyrazine using taurine and reducing sugar - Google Patents [patents.google.com]

- 3. e-century.us [e-century.us]

- 4. 2-Methoxy-6-methylpyridine | C7H9NO | CID 5324773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Thermodynamic Stability of Polysubstituted Acetylpyridines

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the principles and practices for evaluating the thermodynamic stability of polysubstituted acetylpyridines. It is designed to bridge theoretical concepts with practical applications, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of Stability in Acetylpyridine Scaffolds

Polysubstituted acetylpyridines are a cornerstone of medicinal chemistry and materials science. The pyridine ring, an aromatic heterocycle, is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and other non-covalent interactions. The acetyl group provides a key synthetic handle and an additional point for molecular recognition. The thermodynamic stability of these molecules—an intrinsic measure of their energy content—is a critical parameter that dictates their behavior in various environments.

A molecule's standard enthalpy of formation (

-

Drug Development: Predicting shelf-life, degradation pathways, and metabolic fate. A more stable molecule is often less prone to unwanted reactions.

-

Synthetic Chemistry: Optimizing reaction conditions and predicting product distributions. Reactions tend to favor the formation of more thermodynamically stable products.

-

Materials Science: Designing robust materials with desired thermal properties.

This guide will explore the theoretical underpinnings of stability, detail both computational and experimental methods for its determination, and provide actionable protocols for researchers.

Theoretical Framework: Factors Governing Thermodynamic Stability

The stability of a polysubstituted acetylpyridine is not a simple property but a complex interplay of various electronic and steric factors. The position and nature of substituents on the pyridine ring fundamentally alter its electronic landscape and, consequently, its stability.

Electronic Effects: Inductive and Resonance Contributions

Substituents exert their influence through two primary electronic mechanisms:

-

Inductive Effects: These are transmitted through the sigma (σ) bond framework. Electronegative substituents (e.g., -NO₂, -Cl) withdraw electron density, while electropositive groups (e.g., -CH₃, -NH₂) donate it. The electron-withdrawing nature of the nitrogen atom already makes the pyridine ring less susceptible to electrophilic substitution compared to benzene.[2]

-

Resonance Effects (Mesomeric Effects): These occur in conjugated systems through the pi (π) electron network. Substituents with lone pairs (e.g., -OH, -NH₂) or pi bonds (e.g., -NO₂) can donate or withdraw electron density, respectively, by delocalizing electrons across the ring.

The interplay of these effects is complex. For instance, electron-donating groups generally increase the electron density on the pyridine ring, which can affect its stability and basicity.[2] Conversely, electron-withdrawing groups decrease electron density.[3] The overall thermodynamic stability is a net result of these push-pull interactions.

Intramolecular Interactions

Non-covalent interactions within the molecule itself can significantly impact stability.

-

Intramolecular Hydrogen Bonding (IHB): A hydrogen bond between a donor (like an -OH or -NH₂ group) and an acceptor (like the nitrogen of the pyridine ring or the oxygen of the acetyl group) can lock the molecule into a specific conformation, leading to substantial stabilization.[4][5] The formation of a quasi-aromatic ring through IHB can further enhance this stability by delocalizing π-electrons.[6] For example, studies on acylpyridinediones have shown how IHB influences tautomeric equilibria and overall structure.[7]

-

Steric Effects: The physical bulk of substituents can force the molecule into strained, higher-energy conformations, thereby decreasing its thermodynamic stability. For example, a bulky group adjacent to the acetyl moiety can cause it to twist out of the plane of the pyridine ring, disrupting conjugation and destabilizing the system.

The following diagram illustrates the key factors that influence the stability of a substituted acetylpyridine.

Caption: Factors influencing the thermodynamic stability of polysubstituted acetylpyridines.

Computational Prediction of Thermodynamic Stability

Computational chemistry provides a powerful, cost-effective means to predict and rationalize the thermodynamic stability of molecules before their synthesis.[8] High-level ab initio and Density Functional Theory (DFT) methods can yield accurate thermochemical data, such as enthalpies of formation.[9][10]

Causality in Method Selection

The choice of computational method is a critical decision that balances accuracy against computational cost.

-

Density Functional Theory (DFT): Methods like B3LYP are often the workhorse for organic molecules. They offer a good compromise, capturing electron correlation effects at a fraction of the cost of higher-level methods.

-

Composite Methods: For "chemical accuracy" (typically within 1 kcal/mol), composite methods like the Weizmann-n (Wn) or Gaussian-n (Gn) theories are employed.[11] These methods systematically combine calculations at different levels of theory and basis sets to approximate the results of a very high-level calculation.[11]

Protocol Validation: A key step in any computational study is to benchmark the chosen method against known experimental data for structurally related compounds, such as pyridine itself, which has a well-established enthalpy of formation.[12]

Step-by-Step Protocol: Calculating Gas-Phase Enthalpy of Formation

This protocol outlines a standard workflow for calculating the gas-phase standard enthalpy of formation (

-

Geometry Optimization:

-

Action: Perform a full geometry optimization of the molecule. A common choice is the B3LYP functional with a Pople-style basis set like 6-311+G(d,p).

-

Rationale: This step locates the lowest energy conformation (the global minimum) on the potential energy surface.

-

-

Frequency Calculation:

-

Action: Perform a vibrational frequency calculation at the same level of theory as the optimization.

-

Rationale: This serves two purposes:

-

Verification: Confirms that the optimized structure is a true minimum (no imaginary frequencies).

-

Thermochemistry: Provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

-

-

Single-Point Energy Calculation:

-

Action: Using the optimized geometry, perform a more accurate single-point energy calculation with a larger basis set (e.g., aug-cc-pVTZ).

-

Rationale: This refines the electronic energy, which is the largest component of the total enthalpy, providing a more accurate value than the smaller basis set used for optimization.

-

-

Atomization Energy Calculation:

-

Action: Repeat steps 1-3 for each constituent atom in the molecule (C, H, N, O).

-

Rationale: The total atomization energy (

) is the energy required to break the molecule into its constituent atoms in the gas phase.

-

-

Enthalpy of Formation Calculation:

-

Action: Calculate the gas-phase enthalpy of formation at 0 K using the following equation:

-

Rationale: This equation combines the calculated atomization energy with the known experimental enthalpies of formation of the constituent atoms.

-

-

Correction to 298.15 K:

-

Action: Use the thermal corrections from the frequency calculation to adjust the enthalpy of formation from 0 K to 298.15 K.

-

The following diagram visualizes this computational workflow.

Caption: Workflow for computational determination of gas-phase enthalpy of formation.

Experimental Determination of Thermodynamic Stability

While computational methods are predictive, experimental calorimetry provides the definitive measure of a compound's thermodynamic properties. The primary technique for determining the standard enthalpy of formation of organic compounds is combustion calorimetry.[13][14]

Combustion Calorimetry: The Gold Standard

In combustion calorimetry, a known mass of the substance is burned in an excess of oxygen within a sealed container (a "bomb"). The heat released by the combustion reaction is precisely measured by monitoring the temperature change of the surrounding water bath.

Protocol Validation: The calorimeter must first be calibrated by burning a substance with a precisely known enthalpy of combustion, such as benzoic acid. This determines the heat capacity of the calorimeter system.

Step-by-Step Protocol: Determining Enthalpy of Formation via Combustion

This protocol provides a high-level overview of the experimental workflow.

-

Sample Preparation:

-

Action: A precisely weighed pellet of the purified polysubstituted acetylpyridine is prepared.

-

Rationale: Accuracy in mass is critical for calculating molar enthalpy. Purity is essential to ensure the measured heat release is solely from the compound of interest.

-

-

Calorimeter Setup:

-

Action: The sample is placed in the bomb calorimeter, which is then sealed and pressurized with pure oxygen. The bomb is submerged in a precisely measured volume of water in the calorimeter's insulated vessel.

-

Rationale: Excess oxygen ensures complete combustion. The water bath absorbs the heat released.

-

-

Combustion and Data Acquisition:

-

Action: The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a stable maximum and begins to cool.

-

Rationale: The temperature change, when combined with the calorimeter's heat capacity, allows for the calculation of the total heat evolved.

-

-

Data Analysis (Applying Hess's Law):

-

Action: The raw data is corrected for factors like the heat from the ignition wire. The standard enthalpy of combustion (

) is calculated. -

Rationale: Hess's Law is then used to determine the enthalpy of formation. The combustion reaction can be seen as one step in a cycle involving the formation of reactants and products from their elements.[15]

The standard enthalpies of formation for the products (CO₂, H₂O, N₂) are well-established.

-

Data Presentation: A Comparative Analysis

To understand the impact of substitution, a systematic study is required. The data below is a hypothetical example illustrating how results for a series of 4-acetylpyridines might be presented.

| Substituent (at position X) | Formula | ||

| -H | C₇H₇NO | -8.5 | -8.2 ± 0.5 |

| -CH₃ | C₈H₉NO | -15.2 | -14.8 ± 0.6 |

| -NH₂ | C₇H₈N₂O | -10.1 | -9.7 ± 0.7 |

| -OH | C₇H₇NO₂ | -45.6 | -45.1 ± 0.8 |

| -NO₂ | C₇H₆N₂O₃ | +2.3 | +2.8 ± 0.9 |

Analysis of Hypothetical Data:

-

The electron-donating methyl (-CH₃) group provides significant stabilization compared to the unsubstituted parent compound.

-

The hydroxyl (-OH) group shows the most significant stabilization, likely due to a combination of resonance donation and potential intramolecular hydrogen bonding.

-

The strongly electron-withdrawing nitro (-NO₂) group is destabilizing, resulting in a positive enthalpy of formation. This indicates the compound is less stable than its constituent elements.

Conclusion and Future Outlook

A thorough understanding of the thermodynamic stability of polysubstituted acetylpyridines is essential for their effective application in drug discovery and materials science. This guide has outlined a dual approach, combining the predictive power of computational chemistry with the definitive accuracy of experimental calorimetry.

The stability of these molecules is a nuanced property, governed by a delicate balance of electronic, steric, and intramolecular forces. By systematically applying the protocols and analytical frameworks presented here, researchers can gain deep insights into structure-stability relationships. This knowledge enables the rational design of novel acetylpyridine derivatives with tailored properties, accelerating the development of new therapeutics and advanced materials. Future research will likely focus on refining computational models to more accurately account for solvent effects and complex intramolecular interactions, further enhancing our ability to predict and engineer molecular stability.

References

-

Hansen, P. E., & Spanget-Larsen, J. (2017). Intramolecular hydrogen bonding and tautomerism of acylpyran-2,4-diones, -2,4,6-triones and acylpyridinediones and benzannelated derivatives. Deuterium isotope effects on 13C NMR chemical shifts. RSC Publishing. [Link]

-

Dixon, D. A., & Feller, D. (2006). Accurate thermochemical properties for energetic materials applications. I. Heats of formation of nitrogen-containing heterocycles and energetic precursor molecules from electronic structure theory. The Journal of Physical Chemistry A. [Link]

-

Abo-Hamed, E. K., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. [Link]

-

Rojas-Aguilar, A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. [Link]

-

Salim, P., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. [Link]

-

Dixon, D. A., & Feller, D. (2006). Accurate Thermochemical Properties for Energetic Materials Applications. I. Heats of Formation of Nitrogen-Containing Heterocycles and Energetic Precursor Molecules from Electronic Structure Theory. The Journal of Physical Chemistry A. [Link]

-

Padhi, S. K., & Panda, A. K. (2014). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education. [Link]

-

Abboud, J. L. M., et al. (2012). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ResearchGate. [Link]

-

Sun, D., & Pang, K. S. (2006). Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors. Journal of Membrane Biology. [Link]

-

Alkorta, I., et al. (2020). On the Nature of the Substituent Effect in Slipped π-π Structures. Sciforum. [Link]

-

Pokon, A., et al. (2022). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Journal of Chemical Theory and Computation. [Link]

-

Yekeler, H. (2005). Acidity Study on 3-Substituted Pyridines. Molecules. [Link]

-

Wikipedia. Standard enthalpy of formation. [Link]

-

Rojas-Aguilar, A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. ACS Publications. [Link]

-

University of the West Indies. (2006). Experiment 22. Determination of enthalpy changes by calorimetry. [Link]

-

Notario, R., & Rios, R. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. [Link]

-

Kumar, S., et al. (2013). Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors. PLoS ONE. [Link]

-

Kumar, S., et al. (2013). Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors. PLOS. [Link]

-

Karton, A. (2016). A computational chemist's guide to accurate thermochemistry for organic molecules. WIREs Computational Molecular Science. [Link]

-

Harville, T., & Gordon, M. S. (2018). Intramolecular Hydrogen Bonding Analysis. OSTI.GOV. [Link]

-

Goldsmith, C. F., et al. (2023). Unifying thermochemistry concepts in computational heterogeneous catalysis. ChemRxiv. [Link]

-

Ziaei, Z. M., & Mokhtary, M. (2025). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Journal of Chemical Reviews. [Link]

-

Lee, J., et al. (2020). Effects of intramolecular hydrogen bonding on the conformation and luminescence properties of dibenzoylpyridine-based thermally activated delayed fluorescence materials. Journal of Materials Chemistry C. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14282, 4-Acetylpyridine. [Link]

-

Yamada, T., et al. (2005). A novel intramolecular hydrogen bonding between a side-chain pyridine ring and an amide hydrogen of the peptide backbone in tripeptides containing the new amino acid, α,α-di(2-pyridyl)glycine. Organic & Biomolecular Chemistry. [Link]

-

Papina, T. S. (2015). Enthalpies of Formation of Acetyl Radicals. ResearchGate. [Link]

-

Sytnik, K., & Leszczynski, J. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules. [Link]

-

National Toxicology Program. (1997). Nomination Background: 2-Acetylpyridine. [Link]

-

Ruscic, B. (2021). Pyridine Enthalpy of Formation. Active Thermochemical Tables (ATcT). [Link]

Sources

- 1. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effects of intramolecular hydrogen bonding on the conformation and luminescence properties of dibenzoylpyridine-based thermally activated delayed fluorescence materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. A novel intramolecular hydrogen bonding between a side-chain pyridine ring and an amide hydrogen of the peptide backbone in tripeptides containing the new amino acid, α,α-di(2-pyridyl)glycine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Intramolecular hydrogen bonding and tautomerism of acylpyran-2,4-diones, -2,4,6-triones and acylpyridinediones and benzannelated derivatives. Deuterium isotope effects on 13C NMR chemical shifts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Accurate thermochemical properties for energetic materials applications. I. Heats of formation of nitrogen-containing heterocycles and energetic precursor molecules from electronic structure theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. atct.anl.gov [atct.anl.gov]

- 13. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one

Introduction: The Versatility of Functionalized Pyridine Scaffolds in Medicinal Chemistry

Pyridinyl ketones, and more broadly, substituted pyridines, represent a cornerstone in the design and synthesis of a vast array of pharmaceutical agents. Their ability to act as bioisosteres for phenyl rings, engage in hydrogen bonding, and provide a scaffold for diverse functionalization makes them privileged structures in drug discovery. The subject of this guide, 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one, is a bespoke building block poised for significant applications in the synthesis of complex pharmaceutical intermediates. The presence of a methoxy group at the 2-position, a methyl group at the 6-position, and a reactive acetyl group at the 3-position offers a unique combination of electronic and steric properties that can be strategically exploited in synthetic campaigns.

The 2-methoxypyridine moiety is a particularly valuable synthon in pharmaceutical and agrochemical research, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its structure allows for extensive functionalization, paving the way for the development of innovative therapeutic agents.[1] This guide will provide a comprehensive overview of both established and prospective synthetic applications of pyridinyl ketones, with a specific focus on leveraging the unique reactivity of 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one. We will begin by detailing a highly relevant and industrially significant process—the synthesis of a key intermediate for the selective COX-2 inhibitor, Etoricoxib, which utilizes a structurally analogous starting material. Subsequently, we will propose novel, scientifically-grounded protocols for the application of 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one, taking into account the electronic influence of the 2-methoxy substituent.

Established Application of a Structural Analogue: Synthesis of an Etoricoxib Intermediate

The synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a critical step in the production of Etoricoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID).[3][4][5] The core of this synthesis involves the α-arylation of the corresponding pyridinyl ketone, 1-(6-methylpyridin-3-yl)ethan-1-one. This well-documented reaction serves as an excellent model for understanding the potential of 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one in similar cross-coupling strategies.

Reaction Scheme: Palladium-Catalyzed α-Arylation

The palladium-catalyzed α-arylation of 1-(6-methylpyridin-3-yl)ethan-1-one with 4-bromophenyl methyl sulfone is an efficient method for constructing the carbon-carbon bond necessary for the Etoricoxib backbone.[4][6]

Caption: Palladium-catalyzed α-arylation for the synthesis of an Etoricoxib intermediate.

Detailed Protocol for α-Arylation

This protocol is adapted from established literature procedures for the synthesis of the key Etoricoxib intermediate.[4][6]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 1-(6-methylpyridin-3-yl)ethan-1-one | 135.16 | 541 mg | 4.0 |

| 4-Bromophenyl methyl sulfone | 235.09 | 1.17 g | 5.0 |

| Palladium(II) acetylacetonate (Pd(acac)₂) | 304.64 | 6.1 mg | 0.02 |

| Xantphos | 578.68 | 23.2 mg | 0.04 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 2.55 g | 12.0 |

| N-Methyl-2-pyrrolidone (NMP), anhydrous | - | 15 mL | - |

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetylacetonate (6.1 mg, 0.02 mmol), Xantphos (23.2 mg, 0.04 mmol), 4-bromophenyl methyl sulfone (1.17 g, 5.0 mmol), 1-(6-methylpyridin-3-yl)ethan-1-one (541 mg, 4.0 mmol), and potassium phosphate (2.55 g, 12.0 mmol).

-

Seal the vessel and purge with an inert atmosphere (e.g., argon or nitrogen) by applying vacuum and backfilling with the inert gas three times.

-

Add 15 mL of anhydrous and degassed N-Methyl-2-pyrrolidone (NMP) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 16-18 hours.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Dilute the reaction mixture with 50 mL of water and extract with ethyl acetate (4 x 50 mL).

-

Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution (30 mL) and then brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in cyclohexane) to afford the desired product as a white solid.[4]

Proposed Applications of 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one

The presence of the 2-methoxy group in 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one introduces interesting electronic properties that can be harnessed for novel synthetic transformations. The methoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring and the adjacent acetyl group. Furthermore, 2-methoxypyridines are known to have reduced basicity at the nitrogen atom compared to their non-methoxylated counterparts, which can be advantageous in certain reactions.[7]

Proposed Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The acetyl group of the title compound can readily participate in base-catalyzed Claisen-Schmidt condensations with various aromatic aldehydes to generate chalcones. These α,β-unsaturated ketones are important precursors for a wide range of heterocyclic compounds with diverse biological activities.

Caption: Proposed Claisen-Schmidt condensation to form a chalcone intermediate.

Hypothetical Protocol:

-

Dissolve 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one (1.0 equiv) and a substituted aromatic aldehyde (1.1 equiv) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and add an aqueous solution of potassium hydroxide (2.0 equiv) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Proposed Protocol 2: Synthesis of Pyrazole Derivatives

The chalcone intermediate from the previous protocol can be further cyclized with hydrazine to yield pyrazole derivatives, a common scaffold in many marketed drugs.

Caption: Proposed synthesis of a pyrazole derivative from a chalcone intermediate.

Hypothetical Protocol:

-

Reflux a mixture of the chalcone (1.0 equiv) and hydrazine hydrate (1.5 equiv) in glacial acetic acid for 6-8 hours.

-

Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water.

-

Neutralize with a solution of sodium bicarbonate.

-

Filter the precipitated solid, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Proposed Protocol 3: Nucleophilic Aromatic Substitution of the 2-Methoxy Group

The 2-methoxy group on the pyridine ring can act as a leaving group in nucleophilic aromatic substitution reactions, particularly after activation of the ring (e.g., through N-oxidation) or with strong nucleophiles. This allows for the introduction of a variety of functional groups at the 2-position.

Caption: Proposed nucleophilic aromatic substitution of the 2-methoxy group.

Hypothetical Protocol:

-

In a sealed tube, combine 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one (1.0 equiv) and an excess of a primary or secondary amine (e.g., 5-10 equiv).

-

Heat the mixture at a high temperature (e.g., 150-180 °C) for 24-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and remove the excess amine under reduced pressure.

-

Purify the residue by column chromatography to isolate the 2-amino-substituted pyridine derivative.

Conclusion

1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one is a promising and versatile building block for the synthesis of complex pharmaceutical intermediates. While direct literature applications are emerging, the well-established chemistry of its structural analogue, 1-(6-methylpyridin-3-yl)ethan-1-one, in the synthesis of an Etoricoxib intermediate provides a strong foundation for its utility in cross-coupling reactions. Furthermore, the electronic properties conferred by the 2-methoxy group open up a wide range of possibilities for novel synthetic transformations, including the formation of chalcones, the construction of diverse heterocyclic systems, and functionalization via nucleophilic aromatic substitution. The protocols and synthetic strategies outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a solid starting point for exploring the full potential of this valuable pyridinyl ketone synthon.

References

-

2-Methoxypyridine: A Key Intermediate for Innovation in Chemistry. (2025, October 10). Self-publishing. [Link]

-

2-Methoxy-4-methylpyridine: A Versatile Pyridine Intermediate for Agrochemicals, Pharmaceuticals, and Flavors. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Tartaggia, S., Caporale, A., Fontana, F., Stabile, P., Castellin, A., & De Lucchi, O. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances, 3(40), 18544-18549. [Link]

-

A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. ResearchGate. [Link]

-

Tartaggia, S., et al. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - Supplementary Information. Royal Society of Chemistry. [Link]

- US Patent 9,024,030 B2. Process for the synthesis of etoricoxib.

-

O'Malley, D. P., Li, K., Tan, K. L., & Wipf, P. (2007). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 9(26), 5513–5516. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy 2-methoxypyridine | Pharmaceutical & Agrochemical Intermediate [chemicalbull.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Condensation Strategies for 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one

Executive Summary

The scaffold 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one (CAS: 126656-62-0) represents a critical intermediate in the synthesis of fused heterocyclic systems, particularly 1,8-naphthyridines and pyrazolo[3,4-b]pyridines, which are privileged structures in kinase inhibitor discovery (e.g., VEGFR, EGFR targets).

Unlike simple acetophenones, this pyridine analog presents unique electronic challenges. The 2-methoxy substituent serves a dual purpose: it acts as a protecting group for the pyridone tautomer (preventing N-alkylation) and electronically activates the C3-acetyl group for condensation. However, it introduces lability under acidic conditions.

This guide details two validated protocols for the condensation of this ketone, prioritizing regioselectivity and functional group tolerance.

Chemical Logic & Decision Matrix

Before selecting a protocol, the researcher must evaluate the downstream synthetic target. The 2-methoxy group dictates the choice of catalyst.

Expert Insight: The "Methoxy-Lability" Factor

-

Base Catalysis (Recommended): The 2-methoxy group is stable in hydroxide and alkoxide bases. This is the preferred route for aldol/Claisen-Schmidt condensations.

-

Acid Catalysis (Risk): Strong Lewis acids or Bronsted acids (e.g., HBr, AlCl₃) at high temperatures can cleave the methyl ether, reverting the molecule to the 2-pyridone (lactam) form, which may be an undesired side reaction.

Workflow Visualization

The following diagram illustrates the divergent pathways based on reagent selection.

Figure 1: Decision matrix for condensation pathways based on target heterocycle synthesis.

Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)[1][2][3]

This protocol generates α,β-unsaturated ketones (chalcones) by reacting the acetyl group with an aromatic aldehyde.[1][2]

Mechanism: Base-catalyzed enolate formation followed by nucleophilic attack on the aldehyde and E1cB elimination of water.

Materials

-

Substrate: 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one (1.0 equiv)

-

Electrophile: Aromatic Aldehyde (1.0 - 1.1 equiv)

-

Base: 10% Aqueous NaOH or KOH

-

Solvent: Ethanol (95% or absolute)

-

Quench: 1M HCl (for neutralization)

Step-by-Step Methodology

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the ketone and 1.0 equiv of the aromatic aldehyde in Ethanol (approx. 5 mL per mmol of ketone).

-

Note: If the aldehyde is solid and insoluble, mild heating (30°C) may be required.

-

-

Catalyst Addition: Cool the mixture to 0–5°C using an ice bath. Add 10% aqueous NaOH dropwise (0.5 equiv relative to ketone).

-

Why? Controlling the exotherm prevents the Cannizzaro reaction of the aldehyde or self-condensation of the ketone.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The product typically fluoresces strongly under UV (254 nm).

-

-

Workup (Precipitation Method):

-

Pour the reaction mixture into crushed ice/water (approx. 5x reaction volume).

-

Neutralize carefully with 1M HCl to pH ~7.

-

The chalcone usually precipitates as a yellow/orange solid.

-

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.

Data Validation: Expected NMR Signals

| Position | Signal Type | Chemical Shift (δ ppm) | Interpretation |

| -OCH₃ | Singlet | 3.9 – 4.0 | Intact methoxy group (Critical QC check) |

| Vinyl-H (α) | Doublet | 7.4 – 7.6 (J=15-16 Hz) | Trans-alkene geometry |

| Vinyl-H (β) | Doublet | 7.8 – 8.1 (J=15-16 Hz) | Trans-alkene geometry |

| Pyridine-H | Doublet | 8.0 – 8.2 | C4 proton (deshielded by carbonyl) |

Protocol B: Enaminone Synthesis (DMF-DMA Condensation)

This protocol utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to convert the acetyl group into a 3-(dimethylamino)prop-2-en-1-one. This is the "gold standard" intermediate for making fused ring systems like 1,8-naphthyridines.

Mechanism: The acetyl group enol reacts with the acetal, followed by elimination of methanol.

Materials

-

Substrate: 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one (1.0 equiv)

-

Reagent: DMF-DMA (1.5 – 2.0 equiv)

-

Solvent: Toluene or Xylene (optional, neat reaction preferred)

Step-by-Step Methodology

-

Setup: Use a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or N₂ line). Moisture exclusion is critical as DMF-DMA hydrolyzes easily.

-

Addition: Charge the ketone (1.0 equiv) and DMF-DMA (2.0 equiv).

-

Note: If the ketone is solid, a small amount of anhydrous Toluene can be used to solubilize it, but running the reaction neat in excess DMF-DMA often improves conversion.

-

-

Reflux: Heat the mixture to 90–110°C for 3–6 hours.

-

Visual Cue: The solution typically turns a deep red or dark orange color.

-

-

Volatile Removal: The reaction produces methanol as a byproduct. Distilling off methanol during the reaction (using a Dean-Stark trap if using toluene) drives the equilibrium forward.

-

Isolation: Evaporate the excess DMF-DMA under reduced pressure (rotary evaporator).

-

Crystallization: Triturate the resulting oily residue with diethyl ether or cold hexane. The enaminone product usually crystallizes as a yellow/orange solid.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion | Old/Hydrolyzed DMF-DMA | Use fresh reagent; ensure N₂ atmosphere. |

| Product is Oily | Residual DMF/Solvent | Triturate with cold ether/pentane; sonicate to induce crystallization. |

| Demethylation | Reaction temp too high (>140°C) | Keep temperature below 120°C; avoid acidic glassware cleaning residues. |

References

-

Synthesis of Pyridine Intermediates

-

Claisen-Schmidt Protocols for Pyridines

-

Title: Claisen-Schmidt condensation under solvent-free conditions (1,8-naphthyridine precursors).

- Source: Indian Journal of Chemistry / NIScPR.

- Relevance: Validates the use of NaOH/Base for condensing acetyl groups on nitrogen-heterocycles.

-

URL:

-

-

Reactivity of 2-Methoxy-3-acetylpyridines

- Title: The Synthesis, Characterization, Cytotoxic Activity Assessment... of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.

- Source: MDPI (Molecules).

- Relevance: Demonstrates the chemical stability of the 2-methoxy group during chalcone formation and subsequent cycliz

-

URL:

-

General Mechanism (Grounding)

-

Title: The Claisen Condensation Reaction.[6]

- Source: Chemistry LibreTexts.

- Relevance: Fundamental mechanistic grounding for the enolate form

-

URL:

-

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. mdpi.com [mdpi.com]

- 3. WO2006080256A1 - Processes for producing 1-(6-methylpyridin-3-yl)-2-[4Â(methylsulfonyl)phenyl]ethanone and intermediate for production - Google Patents [patents.google.com]

- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 5. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

- 6. chem.libretexts.org [chem.libretexts.org]

using 3-acetyl-2-methoxy-6-methylpyridine as a ligand in coordination chemistry

Application Note: Strategic Utilization of 3-Acetyl-2-Methoxy-6-Methylpyridine (AMMP) in Coordination Chemistry

Executive Summary

This guide details the application of 3-acetyl-2-methoxy-6-methylpyridine (AMMP) as a specialized scaffold in coordination chemistry and rational drug design. While the native molecule exhibits sterically hindered monodentate character, its primary utility lies as a pro-ligand .

Through condensation reactions at the C3-acetyl group, AMMP yields high-affinity Schiff base ligands (hydrazones/thiosemicarbazones). The unique substitution pattern—specifically the C2-methoxy and C6-methyl groups—modulates the lipophilicity and redox potential of resulting metal complexes, making them prime candidates for metallopharmaceutical development (e.g., copper(II) or zinc(II) antitumor agents).

Part 1: Chemical Rationale & Ligand Field Theory

The "Steric Blockade" Challenge

In its native state, AMMP presents a coordination challenge. The pyridine nitrogen (

-

Steric Hindrance: The C2-methoxy group creates a "steric wall," preventing the planar approach required for standard bidentate (

) chelation with the C3-acetyl oxygen. -

Electronic Effect: The methoxy group (

) exerts an inductive withdrawing effect (-I) on the nitrogen, reducing its basicity compared to simple alkyl-pyridines, while simultaneously donating electron density into the ring via resonance (+R).

The Solution: Schiff Base Derivatization

To utilize AMMP effectively, the acetyl carbonyl (

-

Extends the Bite Angle: Moves the donor atom further from the pyridine ring, bypassing the C2-methoxy steric clash.

-

Creates Pincer Systems: Enables the formation of tridentate (

or

Part 2: Experimental Protocols

Protocol A: Ligand Synthesis (AMMP-Thiosemicarbazone)

Objective: Convert AMMP into a tridentate chelator (Ligand

Reagents:

-

3-acetyl-2-methoxy-6-methylpyridine (AMMP) [CAS: 36357-38-7]

-

Thiosemicarbazide[2]

-

Ethanol (Abs.)[3]

-

Glacial Acetic Acid (Catalyst)

Workflow:

-

Dissolution: Dissolve 1.0 mmol (165 mg) of AMMP in 10 mL of hot absolute ethanol.

-

Addition: Add 1.0 mmol (91 mg) of thiosemicarbazide to the solution.

-

Catalysis: Add 3–5 drops of glacial acetic acid.

-

Reflux: Heat the mixture at reflux (

) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). -

Crystallization: Cool the solution to room temperature, then refrigerate at

overnight. -

Isolation: Filter the resulting precipitate, wash with cold ethanol (

) and diethyl ether. Dry in vacuo.

Expected Yield: 75–85% Appearance: Off-white to pale yellow crystalline solid.

Protocol B: Coordination of Copper(II) (Synthesis of [Cu(L)Cl])

Objective: Synthesize a bioactive metallodrug candidate targeting antiproliferative pathways.

Reagents:

-

Ligand

(from Protocol A) -

Methanol

Workflow:

-

Ligand Solution: Dissolve 0.5 mmol of Ligand

in 15 mL of warm methanol. -

Metal Addition: Add 0.5 mmol of

dissolved in 5 mL methanol dropwise to the ligand solution.-

Observation: Immediate color change (typically green to dark brown) indicates complexation.

-

-

Digestion: Stir the mixture at

for 2 hours. -

Precipitation: Allow the solution to evaporate slowly at room temperature.

-

Purification: Filter the solid complex, wash with cold methanol and ether to remove unreacted ligand.

Part 3: Characterization & Data Interpretation

To validate the transformation from Precursor (AMMP)

Table 1: Key IR and NMR Spectroscopic Markers

| Moiety | AMMP (Precursor) | Ligand (L) | Cu(II) Complex | Mechanistic Insight |

| Carbonyl ( | Strong band | Absent | Absent | Confirms condensation of acetyl group. |

| Imine ( | Absent | Medium | Shifted | Indicates coordination of imine nitrogen to metal. |

| Pyridine Ring | Broadened/Shifted | Paramagnetic broadening in Cu(II) confirms binding. | ||

| Thione ( | Absent | Weakened/Shifted | Indicates Thione |

Part 4: Visualization of Reaction Logic

The following diagram illustrates the strategic derivatization of the AMMP scaffold to overcome steric hindrance and achieve stable coordination.

Figure 1: Reaction pathway converting the hindered AMMP precursor into a functional tridentate ligand system for metal coordination.

Part 5: Safety & Handling (E-E-A-T)

-

Solubility Profile: The "2-methoxy-6-methyl" core is lipophilic. Unlike simple acetylpyridines, AMMP derivatives may require DMSO or DMF for biological testing, but the core itself shows superior solubility in organic phases compared to non-methoxylated analogs [2].

-

Toxicity: Structural analogs (e.g., 2-methoxy-6-methylpyridine) have been evaluated for in vivo safety (e.g., gallstone dissolution models) and show a favorable toxicity profile compared to ether-based solvents, suggesting the AMMP scaffold is suitable for drug development [2].

-

Precaution: Copper complexes are redox-active. Handle with care to avoid oxidative stress in non-target biological assays.

References

-

Soldatenkov, A. T., et al. "Synthesis, hemorheological and antifibrotic activity of newly synthesized 3-acetyl-2,4,6-trimethylpyridine derivatives." Arabian Journal of Chemistry, vol. 13, no. 1, 2020. Link (Protocol adapted from analogous trimethyl-acetylpyridine condensation).

-

Jang, S. I., et al. "Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model." American Journal of Translational Research, vol. 16, no.[4] 11, 2024, pp. 7054-7070.[4] Link (Source for biological safety and solubility profile of the core scaffold).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 95292, 3-Acetyl-6-methylpyridine." PubChem, 2025.[2][5] Link (Physical property verification of the acetylpyridine core).

Sources

- 1. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-6-methylpyridine-3-boronic acid | C7H10BNO3 | CID 2763121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, hemorheological and antifibrotic activity of newly synthesized 3-acetyl-2,4,6-trimethylpyridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. e-century.us [e-century.us]

- 5. 3-Acetyl-6-methylpyridine | C8H9NO | CID 95292 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reduction Methods for the Acetyl Group in 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Strategic Reduction of a Key Pyridine Ketone

1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one is a substituted acetylpyridine derivative that serves as a valuable intermediate in the synthesis of various pharmacologically active compounds. The acetyl group at the C3 position is a versatile chemical handle, and its selective reduction is a critical step in many synthetic routes. The choice of reduction method is paramount as it dictates the final product: either the corresponding secondary alcohol, 1-(2-methoxy-6-methylpyridin-3-yl)ethan-1-ol, a precursor for further functionalization, or the fully reduced ethyl group, 3-ethyl-2-methoxy-6-methylpyridine.

This guide provides a detailed overview of the primary methods for the reduction of the acetyl group in this specific substrate. We will delve into the mechanistic underpinnings of each reaction, offer field-proven insights into experimental design, and provide robust, step-by-step protocols. The selection of a particular method will depend on the desired final product, the presence of other functional groups, and the required level of selectivity.

Part 1: Reduction to the Secondary Alcohol: 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-ol

The conversion of the acetyl group to a secondary alcohol is a common transformation that introduces a chiral center and a hydroxyl group for further synthetic manipulations. The most reliable and widely used methods for this transformation are metal hydride reductions and catalytic transfer hydrogenation.

Metal Hydride Reduction: The Utility of Sodium Borohydride (NaBH₄)

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[1] Its chemoselectivity makes it particularly suitable for substrates like 1-(2-methoxy-6-methylpyridin-3-yl)ethan-1-one, as it will not reduce other potentially sensitive functional groups under standard conditions.

Mechanism of Action: The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[2][3] The resulting alkoxide is then protonated during the workup step to yield the secondary alcohol.[1][2]

Diagram 1: Mechanism of Sodium Borohydride Reduction

Caption: A simplified workflow of ketone reduction by NaBH₄.

Experimental Protocol: NaBH₄ Reduction

-

Reaction Setup: To a solution of 1-(2-methoxy-6-methylpyridin-3-yl)ethan-1-one (1.0 eq) in methanol (10 mL/g of substrate) at 0 °C (ice bath), add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

-